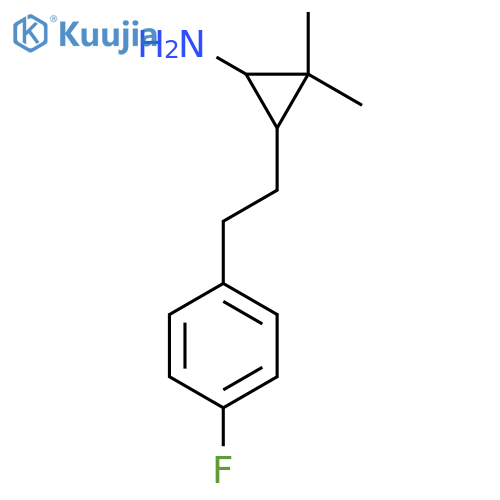Cas no 2229167-41-1 (3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine)

2229167-41-1 structure
商品名:3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine
3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine
- 3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine
- EN300-1781075
- 2229167-41-1
-
- インチ: 1S/C13H18FN/c1-13(2)11(12(13)15)8-5-9-3-6-10(14)7-4-9/h3-4,6-7,11-12H,5,8,15H2,1-2H3
- InChIKey: GHNFMZPEPRXZON-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CCC1C(C1(C)C)N
計算された属性
- せいみつぶんしりょう: 207.142327740g/mol
- どういたいしつりょう: 207.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781075-0.05g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1781075-0.1g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1781075-0.25g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1781075-2.5g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1781075-5g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 5g |
$4102.0 | 2023-09-20 | ||
| Enamine | EN300-1781075-10g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 10g |
$6082.0 | 2023-09-20 | ||
| Enamine | EN300-1781075-1g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1781075-0.5g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1781075-10.0g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1781075-1.0g |
3-[2-(4-fluorophenyl)ethyl]-2,2-dimethylcyclopropan-1-amine |
2229167-41-1 | 1g |
$1414.0 | 2023-06-02 |
3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine 関連文献
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
2229167-41-1 (3-2-(4-fluorophenyl)ethyl-2,2-dimethylcyclopropan-1-amine) 関連製品
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 506-17-2(cis-Vaccenic acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
